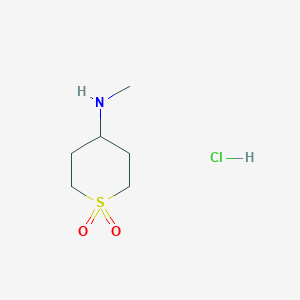
(3-氨基-2,2-二甲基丙基)(甲基)胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-amino-2,2-dimethylpropyl)(methyl)amine is an organic compound with the molecular formula C6H16N2. It is a diamine, meaning it contains two amino groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
科学研究应用
(3-amino-2,2-dimethylpropyl)(methyl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.
安全和危害
(3-amino-2,2-dimethylpropyl)(methyl)amine is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound are H226 (flammable liquid and vapor), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) . The precautionary statements include measures to prevent fire and explosion, first aid measures, and measures to prevent or minimize release to the environment .
作用机制
Target of Action
It is known that amines, in general, can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
The specific mode of action of (3-amino-2,2-dimethylpropyl)(methyl)amine is not well-documented. As an amine, it may act as a base, accepting a proton to form a positively charged ammonium ion. This property could enable it to interact with various biological targets .
Biochemical Pathways
Amines can participate in a variety of biochemical reactions, including those involving enzymes and receptors .
Pharmacokinetics
They can be metabolized by various enzymes, including those in the liver, and excreted in the urine .
Result of Action
Amines can have a variety of effects depending on their specific structure and the targets they interact with .
Action Environment
The action, efficacy, and stability of (3-amino-2,2-dimethylpropyl)(methyl)amine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can interact with the compound .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-amino-2,2-dimethylpropyl)(methyl)amine typically involves the reaction of 2,2-dimethylpropylamine with formaldehyde and hydrogen cyanide, followed by hydrogenation. The reaction conditions often require a catalyst such as palladium on carbon and a hydrogen atmosphere .
Industrial Production Methods: In industrial settings, the production of (3-amino-2,2-dimethylpropyl)(methyl)amine is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature and pressure to optimize the reaction efficiency .
Types of Reactions:
Oxidation: (3-amino-2,2-dimethylpropyl)(methyl)amine can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or nitriles.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, under basic conditions.
Major Products Formed:
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines.
相似化合物的比较
Dimethylaminopropylamine: Another diamine with similar applications but different structural properties.
2,2-Dimethylpropylamine: A related compound with a simpler structure and fewer functional groups.
N,N-Dimethylpropylamine: Similar in structure but with different reactivity and applications.
Uniqueness: (3-amino-2,2-dimethylpropyl)(methyl)amine is unique due to its specific combination of amino groups and its ability to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields, from organic synthesis to industrial applications .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3-amino-2,2-dimethylpropyl)(methyl)amine involves the reaction of 3-amino-2,2-dimethylpropanol with methylamine.", "Starting Materials": [ "3-amino-2,2-dimethylpropanol", "Methylamine" ], "Reaction": [ "Step 1: Add 3-amino-2,2-dimethylpropanol to a reaction flask.", "Step 2: Slowly add methylamine to the reaction flask while stirring.", "Step 3: Heat the reaction mixture to 80-100°C and stir for 4-6 hours.", "Step 4: Allow the reaction mixture to cool to room temperature.", "Step 5: Extract the product with a suitable solvent such as diethyl ether or dichloromethane.", "Step 6: Purify the product by recrystallization or column chromatography." ] } | |
CAS 编号 |
92238-44-3 |
分子式 |
C6H16N2 |
分子量 |
116.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



